1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole
Description
The compound 1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole features a pyrazole core substituted with a methyl group at position 4 and an azetidine ring at position 1. The azetidine is further functionalized with a 4-bromothiophene-2-carbonyl moiety. This structure combines a rigid azetidine ring, a brominated thiophene (imparting electron-withdrawing effects), and a pyrazole heterocycle, which is prevalent in pharmaceuticals due to its metabolic stability and hydrogen-bonding capabilities .
Properties
IUPAC Name |
(4-bromothiophen-2-yl)-[3-[(4-methylpyrazol-1-yl)methyl]azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrN3OS/c1-9-3-15-17(4-9)7-10-5-16(6-10)13(18)12-2-11(14)8-19-12/h2-4,8,10H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLWGTYOBSQOXNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CC2CN(C2)C(=O)C3=CC(=CS3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole typically involves multi-step organic reactions. One common approach starts with the preparation of the azetidine intermediate, followed by the introduction of the bromothiophene moiety and the pyrazole ring. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the purification process may involve techniques such as recrystallization and chromatography to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The bromine atom in the bromothiophene moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of various substituted thiophenes.
Scientific Research Applications
1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs from the evidence:
Key Differences and Implications
Substituent Effects: The bromothiophene group in the target compound introduces stronger electron-withdrawing effects compared to bromophenyl or methoxyphenyl substituents in analogs . This may enhance electrophilic reactivity, influencing binding to biological targets like enzymes or receptors.
Biological Activity :
- Pyrazole-thiazole hybrids (e.g., ) exhibit DNA gyrase inhibition, suggesting the target compound’s thiophene and azetidine groups could modulate similar pathways .
- Thiosemicarbazide-containing pyrazoles () show antimicrobial activity, implying the target’s bromothiophene may enhance potency against resistant strains .
Synthetic Accessibility :
Physicochemical Properties
While explicit data are absent, inferences can be made:
- Molecular Weight : The bromothiophene and azetidine groups increase molecular weight (~400–450 g/mol) compared to simpler pyrazoles (e.g., : ~280 g/mol) .
- Solubility : The azetidine’s tertiary amine and polar carbonyl group may improve aqueous solubility relative to purely aromatic analogs (e.g., ) .
Biological Activity
1-{[1-(4-bromothiophene-2-carbonyl)azetidin-3-yl]methyl}-4-methyl-1H-pyrazole is a novel organic compound that has garnered attention for its potential biological activities. This compound features a unique structural combination of a pyrazole ring, an azetidine moiety, and a bromothiophene substituent, which may contribute to its pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 327.20 g/mol. The structure includes:
- Pyrazole ring : Known for diverse biological activities.
- Azetidine ring : Contributes to molecular stability and reactivity.
- Bromothiophene moiety : May enhance biological activity through interactions with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Electrophilic and Nucleophilic Substitution : The high electron density in the pyrazole ring allows for both types of substitution reactions, which can be crucial for modifying the compound to enhance its efficacy.
- Interaction with Biological Macromolecules : Studies suggest that the compound may interact with proteins and nucleic acids, potentially leading to modulation of their activities.
Biological Activity
Research indicates that compounds similar to this compound exhibit various biological activities:
- Antimicrobial Properties : Triazole derivatives have shown effectiveness against various pathogens.
- Antifungal Activity : The presence of the bromothiophene moiety may enhance antifungal properties.
- Anticancer Potential : Preliminary studies indicate that derivatives containing the pyrazole structure can inhibit cancer cell proliferation.
Comparative Analysis with Related Compounds
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-Amino-5-(4-chlorophenyl)-1H-1,2,4-triazole | Contains an amino group on a triazole ring | Antimicrobial properties |
| 1-{(5-bromo-2-thienyl)methyl}-1H-1,2,4-triazole | Similar triazole structure with a thienyl group | Antifungal activity |
| 3-(4-methylphenyl)-5-(trifluoromethyl)-1H-1,2,4-triazole | Contains a trifluoromethyl group | Anticancer activity |
Case Studies
Several studies have investigated the biological activity of similar compounds:
- Antimicrobial Study : A derivative of pyrazole was tested against Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to controls.
- Anticancer Research : In vitro assays demonstrated that pyrazole derivatives could induce apoptosis in various cancer cell lines, suggesting potential as anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
